N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanylacetamide moiety. The acetamide nitrogen is further substituted with a 4-fluorophenyl group. This structural framework is associated with diverse pharmacological activities, including antimicrobial, enzyme inhibitory, and anticancer properties, as inferred from analogs in the literature .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-1-3-12(4-2-11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAWZTSYJVETKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridinyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the pyridinyl group to the oxadiazole ring.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Formation of the Acetamide Linkage: This final step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific target and the nature of the interaction.
Materials Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Bioactivity :
- Pyridinyl vs. Aryl Groups : The presence of pyridin-4-yl (as in the target compound and 3a) correlates with acetylcholinesterase inhibition, whereas phenyl/chlorophenyl substituents (e.g., 6f, CDD-934506) enhance antimicrobial activity .
- Fluorophenyl vs. Nitrophenyl : Fluorine substitution (target compound, 6f) improves pharmacokinetic properties (e.g., metabolic stability) compared to nitro groups (CDD-934506), which may enhance target binding but increase toxicity .
Synthesis Strategies :
- The target compound’s synthesis likely involves S-alkylation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(4-fluorophenyl)acetamide, a method used for analogs in and .
Toxicity Profile :
- Compounds with electron-withdrawing groups (e.g., nitro in CDD-934506) often exhibit higher cytotoxicity, while fluorophenyl derivatives (target compound, 6f) show reduced hemolytic activity in vitro .
Pharmacological Profiles of Select Analogues
- Antimicrobial Activity : Compound 6f (N-(4-fluorophenyl)-5-(4-chlorophenyl) analog) demonstrated broad-spectrum activity against Gram-positive bacteria (S. aureus MIC: 12.5 µg/mL) .
- LOX Inhibition**: Indole-substituted analogs (e.g., 8g) displayed moderate lipoxygenase inhibition, relevant for anti-inflammatory applications .
Biological Activity
N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article summarizes the synthesis, characterization, and biological activity of this compound based on recent research findings.
Molecular Formula: C15H11FN4O2S
Molar Mass: 344.36 g/mol
CAS Number: 1286669
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the 1,3,4-Oxadiazole Ring: This is achieved by reacting hydrazides with carbon disulfide and a suitable base.
- Pyridine Coupling: The pyridin-4-yl group is introduced through coupling reactions such as Suzuki or Heck coupling.
- Aromatic Substitution: The 4-fluorophenyl group is attached via nucleophilic aromatic substitution.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related oxadiazole derivatives. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines:
- A549 Human Lung Cancer Cells: Several derivatives exhibited IC50 values ranging from 1.59 μM to 7.48 μM. Notably, some compounds showed selectivity towards cancer cells while sparing healthy cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4f | 1.59 | A549 |
| 4h | <0.14 | A549 |
| 4g | 8.16 | C6 |
| Cisplatin | 10.07 | A549 |
The mechanism of action was found to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, indicating a potential for these compounds in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. Studies have indicated that certain analogues possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Example Data:
Research indicates that oxadiazole derivatives can outperform traditional antibiotics in certain assays .
| Compound | Activity Type | Effectiveness |
|---|---|---|
| Compound A | Antibacterial (Gram+) | High |
| Compound B | Antibacterial (Gram-) | Moderate |
Case Studies
- Cytotoxicity Assessment: A study evaluated the cytotoxic effects of multiple oxadiazole derivatives on A549 cells and found that compounds with lower IC50 values exhibited higher selectivity against cancer cells compared to cisplatin .
- Mechanistic Studies: Further investigation revealed that specific compounds induced apoptosis through caspase activation pathways while exhibiting minimal toxicity to normal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
